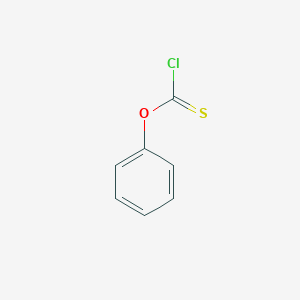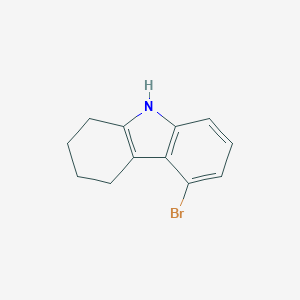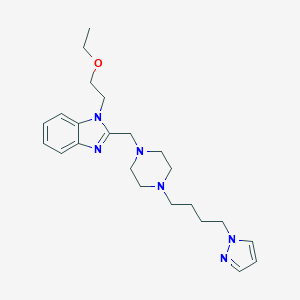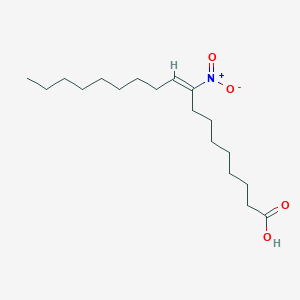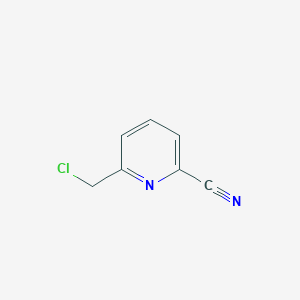
2-Ethynylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethynylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide derivative that has been found to have potential applications in various fields, including medicine, agriculture, and material science.
科学研究应用
2-Ethynylbenzenesulfonamide has been found to have potential applications in various fields of scientific research. In medicine, it has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In agriculture, it has been studied for its herbicidal properties. It has been found to inhibit the growth of weeds by interfering with their metabolic pathways. In material science, it has been studied for its ability to form self-assembled monolayers on gold surfaces. These monolayers have potential applications in the development of biosensors and other electronic devices.
作用机制
The mechanism of action of 2-Ethynylbenzenesulfonamide is not fully understood. However, it has been proposed that it inhibits the activity of enzymes that are involved in important metabolic pathways. For example, in cancer cells, it has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is involved in pH regulation. In weeds, it has been found to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects:
2-Ethynylbenzenesulfonamide has been found to have various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, which is a programmed cell death process. It has also been found to inhibit the growth and proliferation of cancer cells by interfering with their metabolic pathways. In weeds, it has been found to inhibit the growth and development of the plant by interfering with their metabolic pathways. In material science, it has been found to form self-assembled monolayers on gold surfaces, which can be used for the development of biosensors and other electronic devices.
实验室实验的优点和局限性
One of the advantages of using 2-Ethynylbenzenesulfonamide in lab experiments is its unique properties, which make it suitable for various applications. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using 2-Ethynylbenzenesulfonamide in lab experiments is its potential toxicity. It has been found to be toxic to some organisms, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 2-Ethynylbenzenesulfonamide. One direction is the further study of its anticancer properties. It has been found to be effective against various types of cancer cells, and further research may lead to the development of new cancer treatments. Another direction is the study of its herbicidal properties. It has been found to be effective against various types of weeds, and further research may lead to the development of new herbicides. Finally, the study of its self-assembling properties may lead to the development of new electronic devices and biosensors.
Conclusion:
In conclusion, 2-Ethynylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields, including medicine, agriculture, and material science. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of enzymes that are involved in important metabolic pathways. It has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for the study of 2-Ethynylbenzenesulfonamide, including the further study of its anticancer and herbicidal properties, and the study of its self-assembling properties.
合成方法
The synthesis of 2-Ethynylbenzenesulfonamide involves the reaction of benzenesulfonyl chloride with acetylene in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a white solid product. The purity of the product can be improved by recrystallization from an appropriate solvent.
属性
CAS 编号 |
149364-67-0 |
|---|---|
产品名称 |
2-Ethynylbenzenesulfonamide |
分子式 |
C8H7NO2S |
分子量 |
181.21 g/mol |
IUPAC 名称 |
2-ethynylbenzenesulfonamide |
InChI |
InChI=1S/C8H7NO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h1,3-6H,(H2,9,10,11) |
InChI 键 |
LSFGQQOZZDIOPF-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=CC=C1S(=O)(=O)N |
规范 SMILES |
C#CC1=CC=CC=C1S(=O)(=O)N |
同义词 |
Benzenesulfonamide, 2-ethynyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



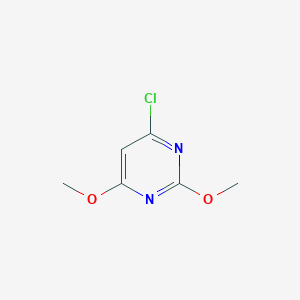

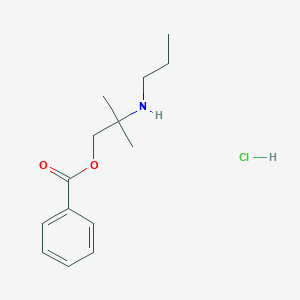
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)
